Osm-smi-8

pJNK MAPK signaling OSM antagonist

Standard OSM inhibitors often fail to capture the full complexity of oncostatin M signaling crosstalk, leaving critical pathways unaddressed. OSM-SMI-8 (NSC642624) is the sole non-furan scaffold that provides near-complete, simultaneous suppression of JAK/STAT3, AKT, JNK, and ERK pathways in breast cancer models. - pSTAT3 IC50: 531 μM (MDA-MB-231); validated functional activity in Du145 & PC3+STAT3 detachment assays at 5 μM. - Orthogonal probe compatible with furan-series analogs (e.g., SMI-10B) for rigorous target engagement studies. - ≥98% purity; available from 50 mg to gram scale for assay development & SAR benchmarking.

Molecular Formula C28H20N2O4S2
Molecular Weight 512.6 g/mol
Cat. No. B13916492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsm-smi-8
Molecular FormulaC28H20N2O4S2
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=C(C2=CSC(=N2)C3=NC(=CS3)C(=CC=CC4=CC=CC=C4)C(=O)O)C(=O)O
InChIInChI=1S/C28H20N2O4S2/c31-27(32)21(15-7-13-19-9-3-1-4-10-19)23-17-35-25(29-23)26-30-24(18-36-26)22(28(33)34)16-8-14-20-11-5-2-6-12-20/h1-18H,(H,31,32)(H,33,34)/b13-7+,14-8+,21-15-,22-16-
InChIKeyUJBUSAZATHWVAW-AEPXBALGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OSM-SMI-8 Procurement Guide: Key Differentiation


OSM-SMI-8 (NSC642624; CAS 1689690-20-7) is a small-molecule antagonist of Oncostatin M (OSM), a proinflammatory cytokine implicated in breast cancer and inflammatory disease progression [1]. The compound features the molecular formula C₂₈H₂₀N₂O₄S₂ and a molecular weight of 512.60 g/mol [2]. OSM-SMI-8 functions by binding to OSM and blocking its interaction with the OSM receptor (OSMR), thereby inhibiting downstream signaling pathways including STAT3 phosphorylation . It is a member of a novel class of OSM small-molecule inhibitors (SMIs) identified through high-throughput virtual screening of over 300,000 compounds, targeting Site III of the OSM protein [3].

Pathway coverage Broad OSM signaling blockade (STAT3, AKT, JNK, ERK) in cancer model studies
Scaffold identity Non-furan core enables orthogonal probe pairing with furan-series inhibitors
Benchmark role Micromolar-potency reference for SAR benchmarking and assay validation

SMI-8 Structural & Pharmacological Differentiation


Generic substitution among OSM small-molecule inhibitors is not scientifically justified due to distinct signaling pathway inhibition profiles revealed by comparative immunoblot analysis [1]. In MDA-MB-231 and T47D human breast cancer cell lines treated identically with OSM (10 ng/mL) and each SMI (10 μM), OSM-SMI-8, SMI-10, and SMI-11 exhibit differential effects on downstream phosphorylation events: OSM-SMI-8 reduces pSTAT3, pAKT, pJNK, and pERK, whereas SMI-10 and SMI-11 primarily affect only pSTAT3 and pAKT [2]. This functional divergence indicates that these compounds, though identified from the same screening campaign, are not interchangeable for experiments requiring broad versus narrow pathway modulation. Procurement decisions must therefore be guided by the specific signaling pathways under investigation rather than assuming class-level equivalence.

SMI-8 (this compound)
Furan-series inhibitors (SMI-10, SMI-10B13)
Non-furan scaffold; distinct reactivity and off-target profile may not replicate
2,3,4,5-tetrasubstituted furan core; extensive SAR optimization
Near-complete multi-pathway coverage (pSTAT3/pAKT/pJNK/pERK) in reported models
Predominantly STAT3 pathway inhibition; pathway breadth may be narrower
Early-stage tool deprioritized for lead development; synthetic and developability context differs
Advanced leads with nanomolar potency and optimized drug-like profile

SMI-8 Quantitative Differentiation Evidence


Multi-Pathway Signaling Blockade vs. SMI-10 and SMI-11

OSM-SMI-8 uniquely inhibits OSM-induced pJNK among the three screening hits, whereas SMI-10 and SMI-11 show no detectable reduction in pJNK levels [1]. This differential effect is visually evident in immunoblot band intensities and represents a qualitative functional distinction relevant for pathway-specific experimental design [2].

Multi-pathway signaling blockade
Head-to-head
Near-complete inhibition of pSTAT3, pAKT, pJNK, pERK in MDA-MB-231 and T47D; SMI-10 and SMI-11 showed incomplete or variable suppression
Supports multi-pathway OSM signaling studies
Immunoblot; OSM 10 ng/mL, 10 µM, 30 min; β-actin control
pJNK MAPK signaling OSM antagonist

pSTAT3 Inhibition Potency vs. SMI-10B13

In both MDA-MB-231 and T47D breast cancer cell lines, OSM-SMI-8 demonstrates visible inhibition of OSM-induced pERK, while SMI-10 and SMI-11 show no detectable reduction in pERK levels under identical experimental conditions [1].

pSTAT3 inhibition potency
Cross-study context
IC50 531 µM (MDA-MB-231) vs SMI-10B13 ~136 nM (T47D); ~3,900-fold less potent
Supports use as low-potency benchmark
ELISA readout; cell-line-dependent comparison
pERK MAPK/ERK signaling OSM antagonist

Tumor Cell Detachment Inhibition vs. SMI-1

OSM-SMI-8, SMI-10, and SMI-11 all demonstrate comparable inhibition of OSM-induced pSTAT3 and pAKT in MDA-MB-231 and T47D cells at 10 μM [1]. This shared activity confirms target engagement at the primary OSM-STAT3 axis while highlighting that the unique differential features of OSM-SMI-8 reside in its broader pathway inhibition profile (pJNK, pERK) [2].

Tumor cell detachment inhibition
Head-to-head
Decreased OSM-induced detachment in Du145 and PC3+STAT3; SMI-1 inactive
Validates functional activity in detachment model
5-day assay; 5 µM inhibitor, OSM 5 ng/mL
pSTAT3 pAKT OSM signaling

Non-Furan Scaffold Orthogonality vs. SMI-10 Series

OSM-SMI-8's inhibitory effects on OSM-induced signaling have been validated in two distinct human breast cancer cell lines: MDA-MB-231 (triple-negative) and T47D (ER-positive, luminal A) [1]. This cross-subtype validation provides confidence in the compound's activity across different breast cancer molecular backgrounds [2].

Non-furan scaffold orthogonality
Class-level
Distinct chemical scaffold (C28H20N2O4S2) vs furan core of SMI-10 series; divergent reactivity and liability profile
Enables orthogonal chemical probe strategy
Scaffold-orthogonal pairing for target validation
MDA-MB-231 T47D breast cancer

Positive Control Use in OSM Inhibitor Screening

US Patent US11633457B2 explicitly defines a derivative series specific to OSM-SMI-8, including OSM-SMI-8A through OSM-SMI-8J and OSM-SMI-8N1, as distinct from the OSM-SMI-10 derivative series (OSM-SMI-10A through OSM-SMI-10S) [1]. This structural and intellectual property demarcation establishes OSM-SMI-8 as the lead compound of a chemically distinct scaffold class separate from the tetrasubstituted furan series (SMI-10) [2].

Positive control adoption
Supporting evidence
Used as positive control in ELISA screening of SMI-10 analogs; p < 0.01 vs OSM alone (ANOVA/Tukey)
Supports assay standardization and reproducibility
T47D and MDA-MB-231; 10 µM, 30 min; n ≥ 3
OSM-SMI-8 derivatives patent structure-activity relationship

SMI-8 Application Scenarios


Comprehensive OSM Pathway Blockade in Breast Cancer

OSM-SMI-8 is the appropriate tool compound for studies examining the role of JNK activation downstream of OSM. As demonstrated by direct comparative immunoblot data, OSM-SMI-8 inhibits OSM-induced pJNK in both MDA-MB-231 and T47D cells, whereas SMI-10 and SMI-11 show no detectable effect [1]. Researchers investigating crosstalk between OSM and stress-activated MAPK pathways should select OSM-SMI-8 over alternative OSM SMIs.

SAR Benchmarking Reference Standard

For experiments requiring simultaneous inhibition of STAT3, AKT, JNK, and ERK signaling downstream of OSM, OSM-SMI-8 provides broader coverage than SMI-10 or SMI-11, which are limited to STAT3 and AKT modulation [1]. This broader inhibition profile makes OSM-SMI-8 suitable for phenotypic screening or pathway deconvolution studies in breast cancer cell lines where multiple OSM-driven pathways may contribute to cellular responses [2].

Metastasis Assays: Detachment and Invasion

OSM-SMI-8's validated activity in both triple-negative (MDA-MB-231) and ER-positive (T47D) breast cancer cell lines supports its use in comparative oncology studies examining OSM dependency across distinct breast cancer molecular subtypes [1]. The consistency of inhibition across both models provides a reliable baseline for subtype-specific or subtype-agnostic experimental designs [2].

Orthogonal Chemical Probe for On-Target Confirmation

OSM-SMI-8 serves as the parent scaffold for a defined derivative series (SMI-8A through SMI-8J, SMI-8N1) as delineated in US Patent US11633457B2 [1]. This established derivative space provides a foundation for SAR exploration and lead optimization programs focused on this chemically distinct scaffold, separate from the tetrasubstituted furan (SMI-10) series [2].

Application
Selection Property
Validation Focus
OSM signaling crosstalk studies
Broad multi-pathway suppression profile
Pathway coverage confirmation (STAT3/AKT/JNK/ERK)
OSM inhibitor assay benchmarking
Well-characterized micromolar potency
IC50 benchmarking and fold-improvement quantification
Tumor cell detachment and invasion models
Validated functional activity in detachment assay
Detachment phenotype and invasion endpoint validation
Orthogonal target engagement studies
Non-furan scaffold distinct from lead series
Scaffold-orthogonal target engagement confirmation
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